Ácido diatrizoico dihidratado

Descripción general

Descripción

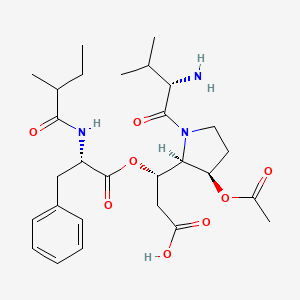

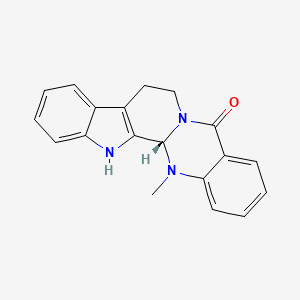

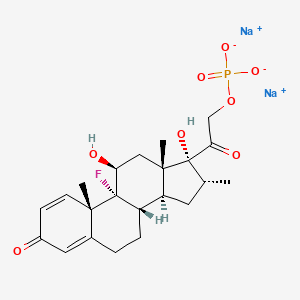

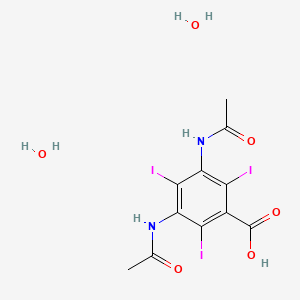

El ácido diatrizoico dihidratado, también conocido como ácido 3,5-bis(acetilamino)-2,4,6-triyodobenzoico dihidratado, es un agente de contraste yodado de uso común en radiología. Se utiliza en varios métodos de diagnóstico por imágenes, como angiografía, urografía y estudios gastrointestinales. El compuesto es conocido por su alta osmolalidad y radiopacidad, lo que lo hace efectivo para mejorar el contraste de las imágenes durante los exámenes de rayos X .

Mecanismo De Acción

El ácido diatrizoico dihidratado funciona como un agente de contraste de rayos X que contiene yodo. La alta densidad electrónica de los átomos de yodo dispersa o detiene los rayos X de manera efectiva, creando un contraste claro entre los diferentes tejidos del cuerpo. Esta mejora del contraste permite la visualización detallada de las estructuras internas durante el diagnóstico por imágenes .

Compuestos similares:

- Ácido iothalamico

- Iodixanol

- Iohexol

Comparación: El ácido diatrizoico dihidratado es único debido a su alta osmolalidad y radiopacidad, que proporcionan una mejora del contraste superior en las imágenes. En comparación con otros agentes de contraste yodados como el ácido iothalamico, el iodixanol y el iohexol, el ácido diatrizoico dihidratado es más efectivo en ciertos procedimientos de diagnóstico debido a sus propiedades químicas específicas .

Aplicaciones Científicas De Investigación

El ácido diatrizoico dihidratado tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como agente radiopaco en varios análisis y experimentos químicos.

Medicina: Se utiliza ampliamente en métodos de diagnóstico por imágenes como la tomografía computarizada, la angiografía y la urografía

Análisis Bioquímico

Biochemical Properties

Diatrizoic acid dihydrate is an iodine-containing X-ray contrast agent . It contains iodine, which blocks x-rays This property allows it to be used in various biochemical reactions related to imaging

Cellular Effects

High osmolal radiocontrast agents like diatrizoic acid dihydrate are cytotoxic to renal cells . The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .

Molecular Mechanism

The mechanism of action of diatrizoic acid dihydrate is primarily due to its iodine content . Iodine is known to be particularly electron-dense and to effectively scatter or stop X-rays . Depending on how the diatrizoic acid dihydrate is administered, it localizes or builds up in certain areas of the body .

Temporal Effects in Laboratory Settings

It is known that diatrizoic acid dihydrate is not metabolized but excreted unchanged in the urine .

Dosage Effects in Animal Models

It is known that high osmolal radiocontrast agents like diatrizoic acid dihydrate can cause cytotoxic effects .

Metabolic Pathways

Diatrizoic acid dihydrate is not metabolized but excreted unchanged in the urine . The liver and small intestine provide the major alternate route of excretion for diatrizoic acid dihydrate .

Transport and Distribution

Diatrizoic acid dihydrate is distributed in the body depending on how it is administered . For example, if administered intravenously, it is distributed through blood vessels and excreted by the kidneys .

Subcellular Localization

Depending on how it is administered, it localizes or builds up in certain areas of the body .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido diatrizoico dihidratado implica varios pasos:

Yodación: El proceso comienza con la yodación del ácido 3,5-diaminobenzoico utilizando monocloruro de yodo para formar un intermedio triyodado.

Acilación: El intermedio triyodado se somete a acilación con anhídrido acético para producir ácido diatrizoico.

Hidratación: El paso final implica la cristalización del ácido diatrizoico en presencia de agua para formar el dihidrato

Métodos de producción industrial: En entornos industriales, la producción del ácido diatrizoico dihidratado sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control preciso de las condiciones de reacción, incluida la temperatura, el pH y las concentraciones de reactivos, para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido diatrizoico dihidratado experimenta principalmente reacciones de sustitución debido a la presencia de átomos de yodo y grupos acetamido. Estas reacciones incluyen:

Sustitución nucleofílica: Los átomos de yodo pueden ser reemplazados por nucleófilos en condiciones específicas.

Hidrólisis: Los grupos acetamido pueden sufrir hidrólisis en presencia de ácidos o bases fuertes

Reactivos y condiciones comunes:

Sustitución nucleofílica: Los reactivos comunes incluyen hidróxido de sodio y yoduro de potasio.

Hidrólisis: Se utilizan ácidos fuertes como el ácido clorhídrico o bases como el hidróxido de sodio

Productos principales:

Sustitución nucleofílica: Los productos principales incluyen ácidos benzoicos sustituidos.

Hidrólisis: Los productos principales incluyen ácido 3,5-diaminobenzoico y ácido acético

Comparación Con Compuestos Similares

- Iothalamic acid

- Iodixanol

- Iohexol

Comparison: Diatrizoic acid dihydrate is unique due to its high osmolality and radiopacity, which provide superior contrast enhancement in imaging. Compared to other iodinated contrast agents like iothalamic acid, iodixanol, and iohexol, diatrizoic acid dihydrate is more effective in certain diagnostic procedures due to its specific chemical properties .

Propiedades

IUPAC Name |

3,5-diacetamido-2,4,6-triiodobenzoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4.2H2O/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQKUXXJPHSPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13I3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048960 | |

| Record name | Diatrizoic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50978-11-5 | |

| Record name | Amidotrizoic Acid [BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050978115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diatrizoic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIATRIZOIC ACID DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/408463F217 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.